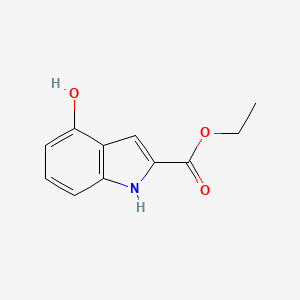

Ethyl 4-hydroxy-1H-indole-2-carboxylate

描述

Significance of Indole (B1671886) Derivatives in Medicinal Chemistry and Biological Sciences

The indole ring system, an aromatic heterocyclic compound, is a cornerstone in the development of pharmaceuticals. Its unique structure, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, allows it to interact with a wide range of biological targets through various non-covalent interactions. This versatility has made it a focal point of research for decades.

The indole scaffold is considered a privileged structure in drug discovery due to its ability to bind to multiple receptors and enzymes with high affinity. Its structural features, including a hydrogen bond donor (the N-H group) and a hydrophobic surface, enable it to mimic the structure of tryptophan, an essential amino acid. This mimicry allows indole-containing molecules to participate in various biological processes. The versatility of the indole ring allows for the synthesis of a large variety of derivatives, enhancing its utility in developing compounds for diverse bioapplications and pharmacological activities.

The indole nucleus is a recurring motif in a vast number of natural products, particularly alkaloids isolated from plants, fungi, and marine organisms. mdpi.commdpi.com Many endogenous substances in the human body, such as the neurotransmitter serotonin (B10506) and the hormone melatonin, are built upon an indole framework. This natural prevalence underscores its biocompatibility and evolutionary selection as a biologically significant molecule. Consequently, numerous synthetic drugs approved by the FDA incorporate this scaffold. Examples include the anti-cancer agents Vincristine and Vinblastine (B1199706), the anti-inflammatory drug Indomethacin, and the antihypertensive Reserpine. mdpi.com

The structural diversity of indole derivatives has led to a wide spectrum of documented pharmacological activities. These compounds have demonstrated significant potential in various therapeutic areas. Research has extensively reported activities including:

Anticancer: Many indole derivatives exhibit cytotoxicity against various tumor cell lines. mdpi.comnih.gov

Antimicrobial: The scaffold is present in compounds with antibacterial and antifungal properties.

Anti-inflammatory: Indole-based molecules like Indomethacin are potent non-steroidal anti-inflammatory drugs (NSAIDs).

Antiviral: Certain derivatives have shown efficacy against viruses, including HIV. nih.gov

Neuroprotective: The structural similarity to neurotransmitters has led to the development of indole compounds for neurological disorders. The parent compound 4-hydroxyindole (B18505), for instance, effectively inhibits the formation of amyloid-beta peptide fibrils, which are associated with Alzheimer's disease. chemicalbook.commedchemexpress.com

Specific Focus on Ethyl 4-hydroxy-1H-indole-2-carboxylate and its Analogues

This compound is a specific derivative belonging to the vast family of indole compounds. While direct and extensive biological studies on this exact molecule are not widely published, its structural components—the 4-hydroxyindole core and the ethyl 2-carboxylate group—position it as a compound of significant research interest. It primarily serves as a valuable synthetic intermediate for creating more complex, functionalized indole derivatives.

The research on its analogues, particularly other substituted indole-2-carboxylic acids, reveals a rich field of investigation into potent biological activities. These studies provide a strong rationale for the potential therapeutic applications of the title compound.

| Compound Class / Analogue | Area of Research | Key Research Findings | Reference |

|---|---|---|---|

| 4-Hydroxyindole (Core Scaffold) | Neurodegenerative Disease | Inhibits amyloid β (Aβ) fibrillization in a dose-dependent manner and protects cells from Aβ-induced toxicity. This suggests potential for Alzheimer's disease research. | medchemexpress.com |

| Indole-2-carboxylic Acid Derivatives | HIV-1 Treatment | Identified as a promising scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs). Structural optimization led to potent derivatives with significant inhibitory effects. | nih.gov |

| 6-Acetamido-indole-2-carboxylic Acid Derivatives | Cancer Immunotherapy | Developed as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes targeted in cancer therapy. | nih.gov |

| Indole-2-carboxamide Analogues | Tuberculosis & Cancer | Analogues designed and synthesized showed high activity against Mycobacterium tuberculosis and antiproliferative activity against pediatric brain tumour cells. | nih.gov |

| Ethyl 1H-indole-2-carboxylate | Organic Synthesis | Used as a starting material for the synthesis of more complex, fused heterocyclic systems such as 3,4-dihydro-1H- chemicalbook.comnih.govoxazino[4,3-a]indoles. | nih.gov |

Research Gaps and Future Directions for this compound Studies

The current body of scientific literature reveals a significant research gap concerning the specific biological profile of this compound. While its role as a synthetic precursor is established, its intrinsic pharmacological activities remain largely unexplored.

Future research should be directed towards a systematic evaluation of this compound. Key directions include:

Neuroprotective Activity Screening: Given that the 4-hydroxyindole core is a known inhibitor of amyloid fibrillization, the title compound should be synthesized and tested in relevant assays to determine if this activity is retained or enhanced by the C-2 ester group. medchemexpress.com

Enzyme Inhibition Assays: Based on the potent activity of its analogues, this compound and its corresponding carboxylic acid should be evaluated as potential inhibitors of enzymes relevant to cancer (IDO1, TDO) and HIV (integrase). nih.govnih.gov

Broad Pharmacological Screening: The compound should be subjected to broad screening panels to uncover potential activities in other areas where indoles are prominent, such as anti-inflammatory, antimicrobial, and general anticancer assays.

Analogue Synthesis: A focused synthesis program to create a library of derivatives based on the 4-hydroxy-1H-indole-2-carboxylate scaffold could lead to the discovery of novel compounds with improved potency and specificity for various biological targets.

By addressing these gaps, the scientific community can fully elucidate the potential of this compound, potentially transitioning it from a synthetic intermediate to a lead compound in drug discovery.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 4-hydroxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-7-8(12-9)4-3-5-10(7)13/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZAFABAVBYFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10533935 | |

| Record name | Ethyl 4-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10533935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27737-56-0 | |

| Record name | Ethyl 4-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10533935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies and Molecular Design

Indole-2-carboxamide Scaffold as a Basis for SAR

The 1H-indole-2-carboxamide framework serves as a cornerstone for medicinal chemistry and drug design, representing a "privileged scaffold" found in numerous natural products and synthetic molecules with a wide array of biological activities. rsc.org Its versatility makes it an ideal starting point for developing new therapeutic agents. For instance, compounds like 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) are considered prototypical allosteric modulators for the cannabinoid CB1 receptor, establishing the scaffold as a key template for SAR studies in that area. nih.govnih.gov

The indole-2-carboxamide structure is synthetically tractable, allowing for the systematic introduction of various functional groups at multiple positions. rsc.org This adaptability is crucial for probing the molecular interactions between the compound and its biological target. The amide linkage, in particular, is a key structural feature that can participate in hydrogen bonding, a fundamental interaction for ligand-receptor binding and affinity. yu.edu.jo The inherent properties of the indole (B1671886) ring system, combined with the chemical versatility of the carboxamide group, provide a robust foundation for extensive SAR exploration and the development of novel polycyclic indole structures. rsc.org

Impact of Substituents on Biological Activity

Systematic modifications to the indole-2-carboxamide scaffold have revealed that the type and position of substituents are critical determinants of biological activity. Key positions that have been extensively studied include the C3 and C5 positions of the indole ring, as well as the linker and terminal phenyl ring of the carboxamide side chain.

The C3 position of the indole ring is a critical site for modification, with substitutions significantly influencing the compound's activity. Research has shown that the length of an alkyl chain at this position profoundly impacts the allosteric modulation of target receptors. acs.org For example, in a series of CB1 receptor allosteric modulators, the C3-alkyl group chain length was found to be a critical factor. acs.org An n-propyl group was identified as being preferred for optimizing the allosteric modulatory effects, while a longer n-hexyl chain was found to be optimal for enhancing the binding affinity of the modulator to the receptor. acs.org In other studies focusing on apoptotic activity, substitution at the C3-position was also found to be important for the compound's function. nih.gov These findings underscore that even subtle changes, such as varying the length of an alkyl chain at the C3 position, can distinctly alter the pharmacological properties of the molecule.

| Compound Series | C3-Substituent | Effect on Binding Affinity (KB) | Effect on Allosteric Modulation (α) | Reference |

|---|---|---|---|---|

| Indole-2-carboxamides | n-Propyl | Moderate Affinity | Preferred for Modulation | acs.org |

| Indole-2-carboxamides | n-Hexyl | Enhanced Affinity | Less Optimal for Modulation | acs.org |

| Indole-2-carboxamides | Short alkyl groups (general) | Generally enhances potency | nih.gov |

The electronic properties of substituents on the indole ring's benzene (B151609) moiety, particularly at the C5 position, play a pivotal role in biological activity. A key finding from multiple SAR studies is the preference for an electron-withdrawing group (EWG) at this position. acs.org Halogens such as chloro or fluoro groups at the C5 position have been shown to enhance the modulatory potency of indole-2-carboxamide series at the CB1 receptor. nih.gov This requirement suggests that the electronic nature of this part of the molecule is crucial for its interaction with the target protein, potentially by influencing the acidity of the indole N-H or participating in specific electronic or hydrophobic interactions within the binding pocket. The importance of this feature is highlighted by studies where replacing a C5-chloro group with an electron-donating group, such as methoxy (B1213986), led to a significant decrease in both binding affinity and allosteric cooperativity. acs.org

| Compound Series | C5-Substituent | Property | Observed Effect | Reference |

|---|---|---|---|---|

| Indole-2-carboxamides | Chloro | Electron-withdrawing | Enhanced potency | nih.govacs.org |

| Indole-2-carboxamides | Fluoro | Electron-withdrawing | Enhanced potency | nih.gov |

| Indole-2-carboxamides | Methoxy | Electron-donating | Significantly decreased affinity and activity | acs.org |

For indole-2-carboxamides, the side chain attached to the amide nitrogen is a major determinant of activity. This chain typically consists of a linker and a terminal phenyl ring (often referred to as Phenyl Ring B). SAR studies have established stringent requirements for both components.

The length of the linker between the amide bond and Phenyl Ring B is critical. An ethylene (B1197577) (-CH₂CH₂-) linker is considered essential for maintaining allosteric effects in certain classes of modulators. acs.org Shortening the linker (e.g., to a methylene (B1212753) group) or elongating it (e.g., to a propylene (B89431) group) has been shown to abolish these effects, indicating a precise spatial requirement for the positioning of the terminal phenyl ring. acs.org Introducing an extra spacer has been described as "unfavourable" for the activity of some anti-TB indole-2-carboxamides. rsc.org

Furthermore, the substitution pattern on Phenyl Ring B explicitly influences both the compound's affinity for its allosteric binding site and its cooperativity with the primary (orthosteric) ligand. acs.org For CB1 modulators, acyclic substituents at the 4-position of the phenyl ring are generally well-tolerated. nih.gov Specifically, an N,N-dimethylamino group was found to be preferred over the piperidinyl functionality of the prototypical modulator ORG27569. acs.org This demonstrates that the terminal region of the molecule is deeply involved in fine-tuning the compound's biological profile.

The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the indole scaffold can significantly influence a molecule's biological properties, including its antioxidant and neuroprotective potential. mdpi.comnih.gov The number and location of hydroxyl groups are often directly related to a compound's antioxidative activity. mdpi.com

Specifically, methoxy-substituted indoles are known to exhibit a range of activities. For example, 5-methoxyindole (B15748) demonstrates fungicidal action, and the biological activity of related natural products is highly dependent on the position of such substituents. mdpi.com The closely related compound, 5-methoxy-1H-indole-2-carboxylic acid, is recognized for its potential neuroprotective effects in stroke models, where it can reduce oxidative stress. nih.gov Structural studies of this compound reveal that the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, influencing the intermolecular interactions that dictate how molecules arrange themselves in a solid state and potentially how they interact with biological targets. nih.gov Derivatives bearing both hydroxy and methoxy groups on a phenyl ring have demonstrated excellent radical scavenging properties. researchgate.net

While direct SAR studies on Ethyl 4-hydroxy-1H-indole-2-carboxylate are limited, the established influence of these functional groups on the indole core suggests they are key contributors to its potential biological profile. The 4-hydroxy group, in particular, provides a site for hydrogen bonding (both as a donor and acceptor) and may contribute to antioxidant properties through radical scavenging mechanisms.

Rational Design of this compound Derivatives

The collective findings from SAR studies on the indole-2-carboxamide scaffold provide a clear roadmap for the rational design of novel derivatives based on the this compound core. A strategic approach to creating new analogs with potentially enhanced or novel activities would involve a multi-step molecular modification plan.

First, the ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for creating a diverse library of carboxamides. Based on established SAR principles, this carboxylic acid could be coupled with a phenethylamine (B48288) moiety, preserving the critical ethylene linker. acs.org

Subsequent optimization would focus on introducing substituents known to confer high potency. This would include:

Alkylation at the C3-position: Introducing a short alkyl chain, such as an n-propyl group, could enhance allosteric modulatory effects. acs.org

Substitution at the C5-position: Adding a small electron-withdrawing group, like a chloro or fluoro atom, would be predicted to increase potency based on extensive SAR data. nih.govacs.org

Modification of the terminal phenyl ring: Placing an N,N-dimethylamino group at the para-position of the terminal phenyl ring on the carboxamide side chain could further improve binding and activity. acs.org

By systematically combining the 4-hydroxy-1H-indole-2-carboxylate core with these validated structural motifs, it is possible to rationally design new chemical entities with a high probability of exhibiting potent and specific biological activities.

Ligand-Based Drug Design Principles

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of the structure-activity relationships (SAR) of a series of molecules that are known to bind to the target. The underlying principle is that molecules with similar structures are likely to have similar biological activities.

For the indole-2-carboxylate (B1230498) class, SAR studies have revealed several key features that govern their activity. For instance, in a series of indole-2-carboxylates designed as antagonists for the strychnine-insensitive glycine (B1666218) binding site of the NMDA receptor, modifications to a side chain at the C-3 position of the indole nucleus were investigated. nih.gov This study demonstrated that the biological activity is highly sensitive to the properties of substituents on a terminal phenyl ring of this side chain.

Key findings from this type of analysis can be summarized as follows:

Lipophilicity and Steric Bulk: Increased lipophilicity and larger, bulkier substituents on the phenyl ring were found to decrease the binding affinity (pKi). This suggests the binding pocket is hydrophobic but sterically constrained. nih.gov

Electronic Effects: The presence of electron-donating groups in the para position of the phenyl ring through resonance increased the binding affinity. nih.gov

These principles guide the design of new molecules. For a hypothetical design based on this compound, a ligand-based approach would involve synthesizing analogs with varied substituents at different positions (e.g., on the 4-hydroxy group or at other positions on the indole ring) and comparing their activities to build a pharmacophore model. This model would define the essential steric, electronic, and hydrophobic features required for bioactivity.

Table 1: Influence of Physicochemical Properties on Binding Affinity of Indole-2-Carboxylate Analogs nih.gov

| Physicochemical Property | Effect on Binding Affinity (pKi) | Inference about Binding Site |

|---|---|---|

| Increased Lipophilicity | Decrease | Pocket is likely of limited hydrophobicity. |

| Increased Steric Bulk | Decrease | Pocket is sterically constrained. |

| Electron-Donating Resonance (para-position) | Increase | Pocket may have an electron-deficient region that interacts favorably. |

Receptor-Based Drug Design Principles

Receptor-based drug design, or structure-based drug design, is possible when the 3D structure of the target protein is known, typically from X-ray crystallography or cryo-electron microscopy. This powerful approach allows for the rational design of ligands that are complementary in shape and chemical properties to the target's binding site.

For the indole scaffold, numerous studies have utilized receptor-based design. For example, the design of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors was guided by the structure of the enzyme's active site. nih.govmdpi.com The key interactions identified for this class of inhibitors include:

Metal Chelation: The indole core and the C2 carboxyl group were found to chelate two essential Mg²⁺ ions within the active site of the integrase enzyme. mdpi.com

π-π Stacking: The introduction of a halogenated benzene ring at the C6 position of the indole core was shown to improve binding through π-π stacking interactions with the viral DNA. nih.govmdpi.com

Hydrophobic Interactions: Adding a long chain at the C3 position enhanced interactions with a nearby hydrophobic cavity in the enzyme. mdpi.com

Similarly, studies on indole-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1) have identified critical structural elements through a receptor-based understanding. acs.org These include the necessity of the indole ring for binding to the allosteric site and the crucial role of the amide functionality at the C2 position for modulating the primary (orthosteric) binding site. acs.org The length of a linear alkyl group at the C3 position was also found to profoundly influence the allosteric effect. acs.org

Applying these principles to this compound, a researcher would first identify a biological target. If the target's structure is known, the ethyl ester and the 4-hydroxy group would be analyzed for their potential to form hydrogen bonds, engage in hydrophobic interactions, or occupy specific sub-pockets within the binding site. The design of new analogs would then focus on optimizing these interactions to improve affinity and selectivity.

Computational Chemistry and Molecular Modeling in SAR

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing insights into SAR at an atomic level. These methods allow for the prediction of how a molecule like this compound might bind to a target and how its structure can be modified to improve its therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational technique that aims to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activities. A reliable QSAR model can predict the activities of newly designed compounds before they are synthesized, saving time and resources. ijpsi.org

A QSAR study on substituted indole-2-carboxylates targeting the glycine binding site of the NMDA receptor developed a mathematical model to predict binding affinity. nih.gov The analysis suggested that the affinity (pKi) decreases with the lipophilicity and steric bulk of substituents on a C-3 side chain, while it increases with the electron-donating resonance effect of groups at the para position of a terminal phenyl ring. nih.gov Such models provide quantitative validation of the SAR hypotheses derived from experimental data. For a series of indole derivatives inhibiting the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt), QSAR models were developed using multiple linear regression (MLR) and artificial neural networks (ANN) to create predictive models of inhibitory activity. ijpsi.org

Table 2: Sample QSAR Data for Indole Derivatives ijpsi.org

| Compound | Observed Activity (pIC50) | Predicted Activity (pIC50) | Residual |

|---|---|---|---|

| Indole Analog 1 | 5.31 | 5.25 | 0.06 |

| Indole Analog 2 | 4.89 | 4.95 | -0.06 |

| Indole Analog 3 | 6.05 | 6.10 | -0.05 |

| Indole Analog 4 | 5.76 | 5.70 | 0.06 |

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jocpr.com It is a cornerstone of structure-based drug design, used to elucidate binding modes and predict binding affinity.

Docking studies have been widely applied to indole derivatives. For instance, in the development of antimicrobial indole compounds, molecular docking revealed the possible binding modes of N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides within their target proteins. nih.gov In another study, docking simulations of indole-based HIV-1 inhibitors into the envelope glycoprotein (B1211001) gp120 were used to understand the molecular basis of their interaction and to guide the design of more potent inhibitors. researchgate.net The results often highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net For example, docking of indole-based analogs into the estrogen receptor alpha showed a crucial hydrogen bond between the indole N-H group and the amino acid Threonine 347, along with several hydrophobic interactions. researchgate.net

For this compound, docking into a target receptor would predict its binding orientation. The model would show how the 4-hydroxy group and the ethyl ester might interact with the receptor's active site residues, for example, by acting as hydrogen bond donors or acceptors or by fitting into specific hydrophobic pockets.

Table 3: Predicted Interactions from Docking of Indole Derivatives into Various Receptors

| Compound Class | Target Receptor | Key Predicted Interactions | Reference |

|---|---|---|---|

| Indole-2-carboxylic acids | HIV-1 Integrase | Chelation of Mg²⁺ ions; π-π stacking with vDNA | mdpi.com |

| Indole-based analogs | Estrogen Receptor Alpha | H-bond with Thr 347; Hydrophobic interactions | researchgate.net |

| Indole derivatives | HIV-1 gp120 | Hydrogen bonding; Hydrophobic interactions | researchgate.net |

Conformational Analysis and Binding Mode Predictions

A ligand's three-dimensional shape, or conformation, is critical for its ability to bind to a receptor. Conformational analysis, often performed using molecular dynamics (MD) simulations, explores the energetically accessible shapes of a molecule and helps predict its bioactive conformation.

Studies on indole derivatives have shown that conformational flexibility can lead to different binding modes. For example, research on indole ligands for the benzodiazepine (B76468) receptor proposed two distinct binding modes, A and B, which depend on the conformation of the side chain (staggered vs. folded). nih.gov The accessibility of these modes was determined by the presence or absence of substituents at the 5-position of the indole ring, which would clash with a "sterically forbidden" region of the receptor in one of the modes. nih.gov

Molecular dynamics simulations can also reveal how an inhibitor stabilizes a particular conformation of the target protein. For instance, simulations of kinase inhibitors showed that some compounds preferentially bind to and stabilize the inactive form of the enzyme, which can lead to higher selectivity. acs.org For indole-based tubulin inhibitors, docking studies have predicted their binding mode at the colchicine (B1669291) binding site, identifying that the trimethoxyphenyl (TMP) moiety establishes a hydrogen bond with CYSβ241, while the indole ring engages in hydrophobic interactions with surrounding leucine (B10760876) and methionine residues. nih.gov This detailed understanding of the binding mode is crucial for designing next-generation inhibitors with improved potency.

Pharmacological and Biological Evaluation of Ethyl 4 Hydroxy 1h Indole 2 Carboxylate and Its Analogues

Cannabinoid Receptor (CB1) Allosteric Modulation

The cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR), is a significant target in drug discovery due to its role in a wide array of physiological processes. nih.gov Allosteric modulators, which bind to a site distinct from the primary (orthosteric) ligand binding site, offer a novel therapeutic approach, potentially avoiding the side effects associated with direct-acting agonists or antagonists. unc.edu Analogues of Ethyl 4-hydroxy-1H-indole-2-carboxylate, specifically indole-2-carboxamide derivatives, have been identified as a class of allosteric modulators for the CB1 receptor. nih.govacs.org A prototypical example from this class is ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide), which has been extensively studied to understand the structure-activity relationship of these compounds. nih.govacs.orgnih.gov

Indole-2-carboxamide analogues function by binding to an allosteric site on the CB1 receptor, inducing a conformational change in the receptor's structure. nih.govrealmofcaring.org This structural alteration modifies the binding and/or signaling properties of orthosteric ligands, such as endogenous cannabinoids or synthetic agonists. nih.govrealmofcaring.org These modulators can exhibit "biased signaling," where they selectively modulate specific downstream signaling pathways. acs.org For instance, they can enhance agonist binding while simultaneously antagonizing G-protein-dependent signaling, yet independently promote β-arrestin-mediated pathways. acs.orgnih.gov This capacity to fine-tune receptor function presents an alternative strategy for therapeutic intervention, potentially separating desired therapeutic effects from unwanted side effects. unc.edu

The interaction between allosteric modulators and the CB1 receptor is characterized by their binding affinity (KB) for the allosteric site and their cooperativity (α) with orthosteric ligands. nih.govacs.org Studies on indole-2-carboxamide analogues show that they can significantly enhance the binding of CB1 agonists (positive cooperativity) while decreasing the binding of inverse agonists (negative cooperativity). nih.govrealmofcaring.org

For example, compounds like ORG27569 have been shown to increase the specific binding of the CB1 agonist [³H]CP 55,940, while causing a decrease in the binding of the inverse agonist [³H]SR 141716A. nih.gov This indicates that the modulator stabilizes a receptor conformation that has a higher affinity for agonists. nih.govrealmofcaring.org Structural modifications to the indole-2-carboxamide scaffold, such as altering substituents at the C3 and C5 positions, have a profound impact on both binding affinity and the degree of cooperativity, allowing for the optimization of these parameters. nih.govacs.org

| Compound | Binding Affinity (KB) (nM) | Binding Cooperativity (α) | Reference |

|---|---|---|---|

| 11j (5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide) | 167.3 | 16.55 | nih.gov |

| 12d (5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide) | 259.3 | 24.5 | acs.org |

| 12f (5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide) | 89.1 | Not Specified | acs.org |

| ORG27569 | ~124 | ~7 | acs.org |

A key feature of indole-2-carboxamide allosteric modulators is their ability to decouple agonist binding from G-protein activation. acs.orgnih.gov While they enhance the binding of agonists, they behave as insurmountable antagonists of receptor function, causing a significant reduction in the maximum effect (Emax) of agonists in G-protein coupling assays. nih.gov

Conversely, these modulators can independently initiate signaling through β-arrestin pathways. acs.org β-arrestins are proteins that regulate GPCR signaling and trafficking. nih.gov Certain indole-2-carboxamide analogues have been shown to induce β-arrestin-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2), a downstream signaling event, even without an orthosteric agonist present. acs.org This demonstrates biased agonism, where the allosteric modulator activates the β-arrestin pathway while inhibiting the G-protein pathway, offering a mechanism to selectively trigger specific cellular responses. acs.org

Antiviral Activity

In addition to their effects on the cannabinoid system, derivatives of indole-2-carboxylate (B1230498) have been investigated for their potential as antiviral agents. nih.govnih.gov Research has demonstrated that synthetic analogues exhibit a broad spectrum of antiviral activity, showing inhibitory effects against various RNA and DNA viruses. nih.govnih.gov

Influenza is a significant respiratory illness, and the emergence of resistant viral strains necessitates the development of new antiviral drugs. nih.govnih.gov Several indole-2-carboxylate derivatives have shown promising activity against influenza viruses. nih.govnih.gov In a study evaluating a series of novel indole-2-carboxylate derivatives, specific compounds were identified with potent inhibitory effects. nih.govnih.gov Notably, compound 14f displayed significant inhibitory activity against influenza A, with a half-maximal inhibitory concentration (IC₅₀) of 7.53 μmol/L and a selectivity index (SI) of 12.1. nih.govnih.gov The selectivity index, which is the ratio of a compound's cytotoxicity to its antiviral activity, is a critical measure of its potential as a therapeutic agent. nih.govnih.gov Other related structures, such as ethyl-6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives, have also been identified as potent inhibitors of the influenza virus. researchgate.net

| Compound | Target Virus | IC₅₀ (μmol/L) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 14f | Influenza A | 7.53 | 12.1 | nih.govnih.gov |

Coxsackie B viruses are single-stranded RNA viruses that can lead to serious conditions such as myocarditis and pancreatitis, for which no specific vaccine or treatment is currently available. nih.govnih.govfrontiersin.org The evaluation of indole-2-carboxylate derivatives has revealed their potential to inhibit Coxsackie virus replication. nih.govnih.gov In in vitro screening against a panel of viruses, compound 8f emerged as a particularly effective agent against Coxsackie B3 (Cox B3) virus. nih.govnih.gov It demonstrated the highest selectivity index (SI) of 17.1 among the tested compounds, indicating a significant window between its effective antiviral concentration and the concentration at which it becomes toxic to host cells. nih.govnih.gov

| Compound | Target Virus | Selectivity Index (SI) | Reference |

|---|---|---|---|

| 8f | Coxsackie B3 (Cox B3) | 17.1 | nih.govnih.gov |

Antiplatelet Aggregation Activity

The indole (B1671886) ring is a structural moiety that has been identified in compounds possessing antiplatelet aggregation activity. nih.gov Investigations into derivatives of ethyl 1H-indole-2-carboxylate have been conducted to evaluate their potential as antiplatelet agents, which are crucial for the prophylaxis and treatment of arterial thrombosis. nih.govnih.gov

Inhibition Induced by ADP, Arachidonic Acid, and CollagenIn a study focused on novel substituted indole carbohydrazides derived from ethyl 1H-indole-2-carboxylate, a series of compounds were synthesized and evaluated for their ability to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid (AA), and collagen.nih.govnih.govThe results indicated that certain derivatives are highly effective inhibitors, particularly against aggregation induced by arachidonic acid and collagen.nih.gov

Among the derivatives synthesized from the ethyl 1H-indole-2-carboxylate scaffold, two compounds, designated 6g and 6h, proved to be the most potent. nih.govnih.gov Compound 6g exhibited 100% inhibition of platelet aggregation induced by arachidonic acid, while showing no significant activity against ADP or collagen. nih.gov Compound 6h also showed 100% inhibition, but its potent effect was against collagen-induced aggregation. nih.govnih.gov The antiplatelet activity of such N-acylhydrazone derivatives is thought to be related to the modulation of enzymes within the arachidonic acid cascade. nih.gov

The table below summarizes the inhibitory effects of selected potent indole-2-carboxylate derivatives on platelet aggregation. nih.govnih.gov

| Compound | Inducer | Concentration (mM) | Inhibition (%) |

| 6g | Arachidonic Acid | 1 | 100 |

| 6h | Collagen | 1 | 100 |

These findings suggest that the indole-2-carboxylate framework is a promising starting point for developing potent inhibitors of platelet aggregation, with specific derivatives showing high efficacy against particular induction pathways. nih.gov

Antioxidant Properties

The antioxidant potential of indole derivatives, particularly hydroxyindoles, is a subject of significant scientific interest due to their ability to scavenge free radicals. The 4-hydroxyindole (B18505) structure, which is the core of this compound, has been noted for its radical-scavenging activity. ncats.io

Radical-Scavenging Ability (DPPH, FRAP, ORAC assays)Several assays are commonly used to determine the antioxidant capacity of chemical compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.ijpsonline.comThe DPPH and FRAP assays are based on electron-transfer mechanisms, while the ORAC assay operates via a hydrogen atom transfer (HAT) mechanism, which is particularly relevant to biological systems.ijpsonline.com

While specific DPPH, FRAP, and ORAC data for this compound are not detailed in the reviewed literature, studies on closely related hydroxyindole analogues demonstrate potent antioxidant effects. For example, a 3-hydroxyindole derivative isolated from Aristotelia chilensis fruits showed strong antioxidant activity in the DPPH assay. nih.gov Further studies using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, another common method, revealed that several hydroxyindole analogues, including 3-hydroxyindole, 6-hydroxyindole (B149900), and 7-hydroxyindole, function as effective radical-trapping antioxidants. nih.gov This intrinsic radical-trapping capability is considered a key mechanism for their protective effects. nih.gov The antioxidant activity of these compounds is attributed to the hydroxyl group on the indole ring, which can donate a hydrogen atom to neutralize free radicals.

Correlation with Antiproliferative ActivityThe relationship between the antioxidant or pro-oxidant properties of a compound and its antiproliferative activity is complex. In some cases, the anticancer activity of indole derivatives is linked to their ability to generate reactive oxygen species (ROS), thereby inducing oxidative stress and subsequent cell death in cancer cells.nih.gov

A study on a novel class of indole-2-carboxylate derivatives found that the most potent antiproliferative compounds, methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate (6e) and methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (9l), induced a dose-dependent increase in ROS generation in A549 lung cancer cells. nih.govresearchgate.net This elevation in ROS levels was associated with the induction of Poly(ADP-ribose) polymerase (PARP) cleavage, a hallmark of apoptosis. nih.govresearchgate.net Therefore, for these specific indole-2-carboxylate analogues, a positive correlation exists between their ability to generate ROS (a pro-oxidant activity) and their efficacy in killing cancer cells. This suggests that their mechanism of antiproliferative action involves the induction of apoptosis through oxidative stress. nih.gov

Antiproliferative and Anticancer Activities

The indole scaffold is a well-recognized structure in the design of anticancer agents, with numerous derivatives demonstrating significant antiproliferative activity against a range of human cancer cell lines. mdpi.comnih.gov The versatility of the indole ring allows for modifications that can target various biological pathways involved in cancer progression. mdpi.comnih.gov

Research based on the structure of Pyrroloquinoline quinone (PQQ) led to the design and synthesis of a novel class of indole-2-carboxylate derivatives. nih.gov Biological evaluation of these compounds revealed significant antiproliferative activity against human hepatocellular carcinoma (HepG2), lung carcinoma (A549), and breast adenocarcinoma (MCF7) cells. nih.govresearchgate.net

Notably, two compounds from this series, methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate (6e) and methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (9l), exhibited more potent antiproliferative activity than the reference drugs PQQ and etoposide. nih.govresearchgate.net The half-maximal inhibitory concentration (IC₅₀) values for these compounds highlight their efficacy. nih.gov Further investigation showed that these compounds induce apoptosis, as evidenced by increased ROS generation and PARP cleavage in A549 cells. nih.govresearchgate.net

The table below presents the in vitro antiproliferative activities of these lead compounds against three human cancer cell lines. nih.gov

| Compound | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF7 |

| 6e | 11.23 ± 0.87 | 3.78 ± 0.58 | 12.86 ± 1.12 |

| 9l | 10.35 ± 1.01 | 24.08 ± 1.76 | 12.33 ± 1.03 |

| Etoposide | 13.90 ± 1.21 | 30.12 ± 2.05 | 29.87 ± 2.13 |

Other research has focused on synthesizing different series of indole-2-carboxylate derivatives, such as indole-2-carboxamides and N-benzyl-1H-indole-2-carbohydrazides, which have also shown moderate to high cytotoxicities against various cancer cell lines including MCF-7, A549, and colon cancer (HCT) cells. nih.govmdpi.com These studies collectively underscore the potential of the indole-2-carboxylate scaffold as a foundation for the development of novel and effective anticancer therapeutic agents. nih.govmdpi.com

Other Reported Biological Activities

Antimalarial Activity

A comprehensive search of published studies did not identify any research specifically investigating the antimalarial activity of this compound. In the absence of specific data, this section outlines the standard in vitro and in vivo models used for the discovery of new antimalarial agents.

In Vitro Models

The initial screening of compounds for antimalarial activity is typically performed using in vitro assays against cultured Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. nih.gov These assays are crucial for determining a compound's intrinsic activity against the parasite.

Commonly used in vitro methods include:

Microscopy-based assays: This traditional method involves the microscopic examination of Giemsa-stained blood smears to assess parasite growth and morphology after exposure to a test compound. slideshare.net

Radioisotope incorporation assays: These assays measure the incorporation of radiolabeled precursors, such as [³H]-hypoxanthine, into the parasite's nucleic acids as an indicator of parasite viability. nih.gov

Enzyme-based assays: The measurement of parasite-specific enzymes, like lactate (B86563) dehydrogenase (LDH), is a common method for quantifying parasite growth and the inhibitory effects of potential drugs. slideshare.net

Fluorescence-based assays: These methods utilize fluorescent dyes that bind to parasite DNA or other components to allow for a high-throughput assessment of parasite viability.

In Vivo Models

Compounds that show promising in vitro activity are then typically evaluated in in vivo models to assess their efficacy, pharmacokinetics, and toxicity in a whole organism. Murine models are the most frequently used for this purpose. mdpi.com

Key in vivo models for antimalarial drug screening include:

Plasmodium berghei infection in mice: This is a widely used model for initial in vivo screening. The "4-day suppressive test" is a standard procedure where the reduction in parasitemia is measured after four days of treatment. slideshare.netmmv.org

Plasmodium cynomolgi in rhesus monkeys: This model is valuable for studying the activity of compounds against the dormant liver stages (hypnozoites) of the parasite, which are a feature of Plasmodium vivax malaria. slideshare.netnih.gov

Humanized mouse models: Mice engrafted with human liver cells and red blood cells can be infected with human Plasmodium species, providing a more clinically relevant model for evaluating drug efficacy. malariaworld.org

Table 1: Representative Data Table for Antimalarial Activity Screening (Illustrative)

| Compound | In Vitro IC₅₀ (nM) vs. P. falciparum | In Vivo ED₅₀ (mg/kg) in P. berghei mouse model |

| This compound | Data not available | Data not available |

| Chloroquine (Reference) | 5-20 | ~1.5 |

Note: The data for Chloroquine is representative and may vary between parasite strains and experimental conditions. No data is available for this compound.

Anticholinesterase Activity

No specific studies on the anticholinesterase activity of this compound were found in the reviewed literature. The following section describes the general methodologies used to screen for cholinesterase inhibitors.

In Vitro Models

In vitro assays are the primary method for determining the ability of a compound to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most common method is a spectrophotometric assay based on the work of Ellman. This assay measures the activity of the enzyme by detecting the product of the hydrolysis of a substrate, typically acetylthiocholine (B1193921) or butyrylthiocholine.

In Vivo Models

Table 2: Representative Data Table for Anticholinesterase Activity (Illustrative)

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| This compound | Data not available | Data not available |

| Donepezil (Reference) | ~0.02 | ~3.0 |

Note: The data for Donepezil is representative. No data is available for this compound.

Anticonvulsant Activity

There is no available research on the anticonvulsant properties of this compound. The standard models for evaluating the anticonvulsant potential of new compounds are described below.

In Vitro Models

In vitro models for anticonvulsant research help to elucidate the underlying mechanisms of action at a cellular and network level. ijnrph.comresearchgate.net These models include:

Hippocampal slice recordings: This technique allows for the study of neuronal excitability and synaptic transmission in a brain slice preparation. It can be used to assess a compound's effect on seizure-like activity induced by electrical or chemical means. plos.org

Primary neuronal cultures: Cultured neurons provide a simplified system to study the effects of compounds on specific neuronal populations and their responses to excitotoxic stimuli. ijnrph.com

In Vivo Models

A variety of in vivo models are used to screen for anticonvulsant activity and to predict the clinical utility of a compound for different seizure types. nih.govnih.gov These include:

Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. plos.orgnih.gov

Pentylenetetrazol (PTZ)-Induced Seizure Test: The PTZ test is a model for myoclonic and absence seizures. ijnrph.comnih.gov

6 Hz Psychomotor Seizure Test: This model is considered to be a model of therapy-resistant partial seizures. plos.orgnih.gov

Kindling Models: Kindling is a phenomenon where repeated subconvulsive electrical or chemical stimulation leads to a persistent increase in seizure susceptibility, modeling chronic epilepsy. nih.govnih.gov

Table 3: Representative Data Table for Anticonvulsant Activity Screening (Illustrative)

| Compound | MES Test ED₅₀ (mg/kg) | PTZ Test ED₅₀ (mg/kg) | 6 Hz Test ED₅₀ (mg/kg) |

| This compound | Data not available | Data not available | Data not available |

| Phenytoin (Reference) | ~9.5 | Inactive | ~13 |

Note: The data for Phenytoin is representative and may vary depending on the animal species and experimental protocol. No data is available for this compound.

Anti-inflammatory Effects

No studies were identified that specifically evaluated the anti-inflammatory effects of this compound. The general in vitro and in vivo models used to assess anti-inflammatory activity are outlined below.

In Vitro Models

In vitro models are essential for the initial screening of anti-inflammatory compounds and for investigating their mechanisms of action. accscience.commdpi.com These models include:

Inhibition of protein denaturation: This assay assesses the ability of a compound to prevent the denaturation of proteins, a process that is implicated in inflammation. mdpi.com

Red blood cell membrane stabilization: The ability of a compound to stabilize red blood cell membranes against hypotonicity-induced lysis is used as an indicator of anti-inflammatory activity.

Enzyme inhibition assays: These assays measure the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). semanticscholar.org

Cell-based assays: Cell lines such as macrophages (e.g., RAW 264.7) are stimulated with inflammatory agents like lipopolysaccharide (LPS) to induce the production of inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines). The ability of a test compound to inhibit the production of these mediators is then measured. ibd-biotech.com

In Vivo Models

In vivo models of inflammation are used to evaluate the efficacy of potential anti-inflammatory drugs in a whole organism. ijpras.comnih.gov Common models include:

Carrageenan-induced paw edema: This is a widely used model of acute inflammation where the reduction in paw swelling after treatment with a test compound is measured. ijpras.comresearchgate.net

Croton oil-induced ear edema: This model is used to assess the topical anti-inflammatory activity of a compound. researchgate.net

Cotton pellet-induced granuloma: This model is used to evaluate the effect of a compound on the proliferative phase of inflammation.

Adjuvant-induced arthritis: This is a model of chronic inflammation that resembles rheumatoid arthritis in humans. researchgate.net

Table 4: Representative Data Table for Anti-inflammatory Activity (Illustrative)

| Compound | In Vitro COX-2 Inhibition IC₅₀ (µM) | In Vivo Carrageenan-induced Paw Edema (% Inhibition at a given dose) |

| This compound | Data not available | Data not available |

| Indomethacin (Reference) | ~0.1 | ~50% at 5 mg/kg |

Note: The data for Indomethacin is representative. No data is available for this compound.

Antihypertensive Activity

A review of the scientific literature did not reveal any studies on the antihypertensive activity of this compound. The following section describes the general models used for screening antihypertensive agents.

In Vitro Models

In vitro models for antihypertensive drug discovery often focus on specific molecular targets involved in blood pressure regulation. researchgate.net These can include:

Angiotensin-Converting Enzyme (ACE) Inhibition Assay: This assay measures the ability of a compound to inhibit ACE, a key enzyme in the renin-angiotensin system. nih.gov

Receptor Binding Assays: These assays determine the affinity of a compound for receptors involved in blood pressure control, such as angiotensin II receptors or adrenergic receptors. gsconlinepress.com

Isolated Tissue Preparations: Segments of blood vessels, such as the aorta, can be used to study the direct vasodilatory or vasoconstrictive effects of a compound.

In Vivo Models

Spontaneously Hypertensive Rats (SHR): This is a genetic model of hypertension that is widely used for screening antihypertensive drugs. gsconlinepress.comahajournals.org

Renal Artery Ligation-induced Hypertension: This model mimics renovascular hypertension in humans. gsconlinepress.comslideshare.net

Deoxycorticosterone Acetate (DOCA)-Salt Hypertension: This is a model of mineralocorticoid-induced hypertension. researchgate.net

Table 5: Representative Data Table for Antihypertensive Activity (Illustrative)

| Compound | In Vitro ACE Inhibition IC₅₀ (µM) | In Vivo Blood Pressure Reduction in SHR (mmHg at a given dose) |

| This compound | Data not available | Data not available |

| Captopril (Reference) | ~0.02 | ~30 mmHg at 10 mg/kg |

Note: The data for Captopril is representative. No data is available for this compound.

Antidiabetic Activity

No published research was found regarding the antidiabetic activity of this compound. The general pharmacological models for screening antidiabetic agents are described below.

In Vitro Models

In vitro models are used to investigate the mechanisms by which a compound may exert its antidiabetic effects. longdom.orgwisdomlib.org These include:

Alpha-amylase and Alpha-glucosidase Inhibition Assays: These assays measure the ability of a compound to inhibit enzymes involved in carbohydrate digestion, thereby reducing postprandial hyperglycemia. semanticscholar.orgresearchgate.net

Glucose Uptake Assays: Cell lines such as 3T3-L1 adipocytes or L6 myotubes are used to assess the effect of a compound on glucose uptake. rjptonline.org

Insulin (B600854) Secretion Assays: Pancreatic beta-cell lines (e.g., MIN6, INS-1) are used to study the effect of a compound on insulin secretion. rjptonline.org

In Vivo Models

Streptozotocin (STZ)-induced diabetes: STZ is a chemical that is toxic to pancreatic beta-cells, inducing a state of hyperglycemia that mimics type 1 diabetes. nih.govbiotech-asia.org

Alloxan-induced diabetes: Alloxan is another chemical that selectively destroys pancreatic beta-cells. longdom.orgbiotech-asia.org

Genetically diabetic models: Various rodent strains, such as the db/db mouse and the Zucker diabetic fatty (ZDF) rat, have genetic mutations that lead to obesity, insulin resistance, and hyperglycemia, serving as models for type 2 diabetes. nih.gov

Table 6: Representative Data Table for Antidiabetic Activity (Illustrative)

| Compound | In Vitro α-Glucosidase Inhibition IC₅₀ (µM) | In Vivo Blood Glucose Reduction in STZ-induced Diabetic Rats (% at a given dose) |

| This compound | Data not available | Data not available |

| Acarbose (Reference) | ~1.0 | ~30% at 10 mg/kg |

Note: The data for Acarbose is representative. No data is available for this compound.

In Vitro and In Vivo Pharmacological Models

The evaluation of the pharmacological properties of a novel compound like this compound would typically involve a battery of in vitro and in vivo models to characterize its potential therapeutic activities.

In Vitro Models are primarily used for high-throughput screening and to elucidate the mechanism of action at a molecular or cellular level. These models are generally cost-effective, rapid, and raise fewer ethical concerns than in vivo studies. accscience.com

In Vivo Models are indispensable for understanding the effects of a compound in a complex biological system. They provide crucial information on a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profile. ijpras.com

The selection of appropriate models depends on the therapeutic area of interest. Based on the pharmacological activities discussed, a comprehensive preclinical evaluation would likely include:

For Antimalarial Activity: In vitro assays against P. falciparum followed by in vivo efficacy studies in P. berghei-infected mice. slideshare.net

For Anticholinesterase Activity: In vitro Ellman's assay for AChE and BChE inhibition.

For Anticonvulsant Activity: Initial screening in MES and PTZ seizure models in rodents, with further characterization in models like the 6 Hz test or kindling models. plos.orgnih.gov

For Anti-inflammatory Effects: In vitro assays for COX/LOX inhibition and inhibition of inflammatory mediators in cell culture, followed by in vivo models such as carrageenan-induced paw edema. semanticscholar.orgijpras.com

For Antihypertensive Activity: In vitro ACE inhibition assays and in vivo studies in spontaneously hypertensive rats. nih.govahajournals.org

For Antidiabetic Activity: In vitro enzyme inhibition assays (α-amylase, α-glucosidase) and glucose uptake assays, followed by in vivo studies in STZ-induced diabetic rodents. wisdomlib.orgresearchgate.net

Pharmacokinetics, Metabolism, and Toxicology of Indole 2 Carboxylates

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Direct ADME studies on Ethyl 4-hydroxy-1H-indole-2-carboxylate are not extensively available in the public domain. However, based on its physicochemical properties and data from related indole (B1671886) derivatives, a general ADME profile can be inferred.

Absorption: As a moderately lipophilic molecule, this compound is expected to be well-absorbed after oral administration. The presence of the ethyl ester group generally increases lipophilicity, which can facilitate passive diffusion across the gastrointestinal tract. The absorption of indole and its derivatives through the intestinal epithelium is often due to their ability to freely diffuse through lipid membranes. researchgate.net

Distribution: Following absorption, the compound is expected to distribute into various tissues. The extent of distribution will be influenced by its plasma protein binding and tissue permeability. The aromatic indole ring contributes to lipophilicity, potentially leading to distribution into fatty tissues. clockss.org

Metabolism: The metabolism of this compound is anticipated to be a significant route of elimination. The primary sites of metabolism are the liver and, to a lesser extent, the intestine, where a variety of metabolic enzymes, such as cytochrome P450 (CYP450), are present. researchgate.net Key metabolic transformations are likely to include hydrolysis of the ethyl ester and oxidation of the indole ring.

Excretion: The metabolites of this compound are expected to be more polar than the parent compound, facilitating their excretion primarily through the kidneys in urine. Some excretion may also occur via the bile into the feces.

Metabolic Pathways and Metabolite Identification

The metabolic pathways of this compound are predicted to involve several key enzymatic reactions, primarily mediated by cytochrome P450 enzymes and esterases.

Ester Hydrolysis: A primary and rapid metabolic step is likely the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-hydroxy-1H-indole-2-carboxylic acid. This reaction is catalyzed by carboxylesterases present in the liver, plasma, and other tissues.

Oxidative Metabolism: The indole ring is susceptible to oxidation by CYP450 enzymes. nih.gov The indole nucleus can be hydroxylated at various positions. While the 4-position is already hydroxylated in the parent compound, further hydroxylation at other positions of the benzene (B151609) or pyrrole (B145914) ring is possible. The major human CYP enzymes involved in the metabolism of indole itself are CYP2A6, CYP2C19, and CYP2E1. researchgate.netnih.gov These enzymes catalyze the formation of various hydroxylated metabolites, such as 3-hydroxyindole (indoxyl) and 6-hydroxyindole (B149900). researchgate.netnih.gov

Further oxidation of hydroxylated metabolites can lead to the formation of dihydroxy-indoles and quinone-imine intermediates, which may be reactive. Dimerization of reactive intermediates can also occur. nih.gov

Conjugation: The hydroxyl group at the 4-position and any newly formed hydroxyl metabolites can undergo phase II conjugation reactions. These include glucuronidation and sulfation, which increase the water solubility of the metabolites and facilitate their excretion.

Table 1: Predicted Metabolic Pathways for this compound

| Pathway | Enzymes Involved | Potential Metabolites |

| Ester Hydrolysis | Carboxylesterases | 4-hydroxy-1H-indole-2-carboxylic acid |

| Ring Oxidation | Cytochrome P450 (e.g., CYP2A6, CYP2C19, CYP2E1) | Dihydroxy-indole-2-carboxylates |

| Further Oxidation | Cytochrome P450 | Quinone-imine intermediates |

| Conjugation | UGTs, SULTs | Glucuronide and sulfate (B86663) conjugates |

This table is based on predicted pathways for this compound, extrapolated from data on related indole derivatives.

Toxicology and Safety Profiles of Indole Derivatives

The toxicological profile of this compound has not been specifically reported. However, the safety of indole derivatives can vary widely depending on their substitution pattern and biological targets.

Some indole derivatives have been associated with toxicity. For instance, certain synthetic cannabinoid receptor agonists with an indole or indazole carboxylate structure have been linked to severe clinical toxicity in humans, including agitation, aggression, reduced consciousness, and seizures. nih.gov

Conversely, other studies have indicated that certain hydroxyindole derivatives possess a favorable safety profile. For example, a study on novel 5-hydroxyindole-3-carboxylic acid and ester derivatives showed significant cytotoxic effects against breast cancer cells with no significant cytotoxicity on normal human dermal fibroblast cells. nih.gov This suggests that the presence and position of the hydroxyl group can significantly influence the toxicological outcome.

The formation of reactive metabolites during the oxidative metabolism of the indole ring is a potential mechanism for toxicity. nih.govresearchgate.net Electrophilic intermediates, such as 3-methyleneindolenine (B1207975), can be formed from the dehydrogenation of 3-substituted indoles, which can then react with cellular nucleophiles like proteins and DNA, leading to toxicity. nih.govresearchgate.net

Table 2: Toxicological Findings for Selected Indole Derivatives

| Compound/Class | Toxicological Finding | Reference |

| Indole and Indazole Carboxylate Synthetic Cannabinoids | Agitation, aggression, reduced consciousness, seizures in humans. | nih.gov |

| 5-Hydroxyindole-3-carboxylic Acid and Ester Derivatives | Cytotoxic to MCF-7 breast cancer cells with low toxicity to normal fibroblast cells. | nih.gov |

| 3-Substituted Indoles | Potential for formation of toxic 3-methyleneindolenine electrophiles. | nih.govresearchgate.net |

This table presents data from related indole derivatives and may not be directly applicable to this compound.

Bioavailability and Pharmacokinetic Modeling

The oral bioavailability of this compound will depend on the balance between its absorption and first-pass metabolism. The ethyl ester group is likely to enhance absorption, but it may also be subject to hydrolysis by esterases in the intestine and liver, which could limit the systemic exposure of the parent compound.

Pharmacokinetic modeling for indole derivatives often involves physiologically based pharmacokinetic (PBPK) models or population pharmacokinetic models. nih.gov These models aim to describe the time course of drug concentration in the body and can be used to predict drug disposition in different populations and to guide dose selection. nih.gov Key parameters in such models include absorption rate constants, clearance values, volumes of distribution, and metabolic rate constants. For this compound, a pharmacokinetic model would need to account for its absorption, distribution, ester hydrolysis, and oxidative metabolism to accurately predict its in vivo behavior.

Emerging Research and Therapeutic Potential

Development of Novel Therapies Based on Ethyl 4-hydroxy-1H-indole-2-carboxylate Scaffold

The indole-2-carboxylic acid framework, the core of this compound, is a versatile template for designing novel therapies. mdpi.comsci-hub.se Researchers have extensively modified this scaffold to create compounds with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.gov

In the realm of oncology, indole (B1671886) derivatives have been developed to target various pathways involved in cancer progression. scilit.comnih.gov For instance, some indole-based compounds act as tubulin polymerization inhibitors, disrupting the formation of microtubules and leading to cell cycle arrest in cancer cells. nih.govmdpi.com Others function as inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. mdpi.com The addition of different functional groups to the indole ring can significantly alter the biological activity, allowing for the fine-tuning of compounds to enhance their efficacy and selectivity for specific cancer targets. nih.gov

The indole scaffold is also a key component in the development of antiviral agents. nih.gov For example, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. rsc.orgnih.gov By chelating with magnesium ions in the active site of the enzyme, these compounds can block the integration of the viral DNA into the host genome. nih.gov Structural modifications of the indole-2-carboxylic acid scaffold have led to the development of potent inhibitors with significant antiviral activity. rsc.orgnih.gov

Furthermore, the anti-inflammatory potential of indole derivatives is well-documented. frontiersin.org Indomethacin, an approved non-steroidal anti-inflammatory drug (NSAID), features an indole core and functions by inhibiting cyclooxygenase (COX) enzymes. nih.govrsc.org This demonstrates the potential of the indole scaffold in the design of new anti-inflammatory agents.

The following table summarizes the therapeutic targets of some indole derivatives:

| Therapeutic Area | Target | Example of Indole Derivative Action |

| Oncology | Tubulin | Inhibition of polymerization, leading to cell cycle arrest. nih.govmdpi.com |

| Protein Kinases | Inhibition of signaling pathways involved in cell growth and proliferation. mdpi.com | |

| DNA Topoisomerase | Interference with DNA replication in cancer cells. | |

| Virology | HIV-1 Integrase | Inhibition of viral DNA integration into the host genome. rsc.orgnih.gov |

| HCV NS5B Polymerase | Inhibition of viral replication. nih.gov | |

| Inflammation | Cyclooxygenase (COX) | Inhibition of prostaglandin (B15479496) synthesis. nih.govrsc.org |

Prodrug Strategies and Drug Delivery Systems

A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often employed to improve the pharmacokinetic and pharmacodynamic properties of a drug, such as its solubility, stability, and bioavailability. For indole-based compounds, prodrug strategies have been explored to enhance their therapeutic potential.

One common approach is the modification of the indole nitrogen. For instance, an indole-isoquinoline hybrid with anticancer activity was modified at the indole nitrogen to create various prodrugs. nih.gov These modifications can be designed to be cleaved by specific enzymes in the body, releasing the active compound at the target site. nih.gov

Esterification of a carboxylic acid group, such as the one in the indole-2-carboxylic acid scaffold, is another classic prodrug approach. The resulting ester can have improved membrane permeability, and once inside the cell, it can be hydrolyzed by esterases to release the active carboxylic acid.

In addition to prodrugs, advanced drug delivery systems are being investigated to improve the therapeutic efficacy of indole-based compounds. frontiersin.org Nanoparticle-based systems, for example, can be used to encapsulate indole derivatives, protecting them from degradation and facilitating their targeted delivery to diseased tissues. frontiersin.org This can help to increase the local concentration of the drug at the site of action while minimizing systemic side effects. frontiersin.org

Combination Therapies with Indole Derivatives

Combination therapy, the use of two or more therapeutic agents to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. The goal of combination therapy is to achieve a synergistic or additive effect, overcome drug resistance, and reduce the toxicity of individual agents.

Indole derivatives, particularly the vinca (B1221190) alkaloids, have a long history of being used in combination chemotherapy regimens. researchgate.net Vinca alkaloids, such as vinblastine (B1199706) and vincristine, are potent anticancer agents that work by inhibiting tubulin polymerization. mdpi.comresearchgate.net They are often used in combination with other chemotherapeutic drugs that have different mechanisms of action to treat a variety of cancers, including lymphomas and breast cancer. rsc.org

More recently, synthetic indole derivatives are also being explored in combination therapies. For example, a study on indole–chalcone derivatives with tubulin polymerization inhibitory activity suggested their potential use in combination with other anticancer drugs. mdpi.com The rationale is that by targeting multiple pathways involved in cancer cell growth and survival, the combination can be more effective than either agent alone.

The use of indole-containing drugs is not limited to cancer. In the treatment of HIV, combination therapy, often referred to as highly active antiretroviral therapy (HAART), is the standard of care. This involves the use of multiple drugs that target different stages of the HIV life cycle. Indole-based HIV-1 integrase inhibitors could potentially be a component of such combination regimens. rsc.org

Clinical Translational Aspects of Indole-Based Compounds

The journey of a drug from the laboratory to the clinic is a long and complex process. Many indole-based compounds have successfully navigated this process and are now approved for clinical use, highlighting the therapeutic importance of this scaffold. nih.govrsc.org The U.S. Food and Drug Administration (FDA) has approved over 40 drugs containing an indole nucleus for a variety of indications. nih.gov

Several indole-based anticancer drugs have been approved by the FDA and are currently used in the clinic. nih.gov These include protein kinase inhibitors like sunitinib, which is used to treat renal cell carcinoma and gastrointestinal stromal tumors, and osimertinib, which is used for non-small cell lung cancer. mdpi.comfrontiersin.org The success of these drugs demonstrates the clinical viability of targeting key signaling pathways with indole derivatives.

In addition to approved drugs, a number of indole derivatives are currently in various phases of clinical trials for a range of diseases. nih.gov For example, some indole compounds are being evaluated for their antiviral activity against hepatitis C virus (HCV). nih.gov Furthermore, indole-3-carbinol (B1674136) has been studied in a phase I clinical trial to assess its potential in cancer prevention. clinicaltrials.gov

The translation of indole-based compounds from preclinical research to clinical application requires a thorough understanding of their mechanism of action, pharmacokinetics, and safety profile. Ongoing research continues to explore the vast therapeutic potential of the indole scaffold, with the aim of developing new and improved treatments for a wide range of diseases. frontiersin.org

Below is a table of some FDA-approved drugs containing an indole scaffold:

| Drug Name | Therapeutic Use | Year of FDA Approval (if available) |

| Indomethacin | Anti-inflammatory | 1965 rsc.org |

| Pindolol | Antihypertensive | 1982 rsc.org |

| Ondansetron | Antiemetic | |

| Sumatriptan | Antimigraine | |

| Sunitinib | Anticancer | 2006 rsc.org |

| Vinblastine | Anticancer | 1965 rsc.org |

| Vincristine | Anticancer | 1963 rsc.org |

| Delavirdine | Anti-HIV | 1997 rsc.org |

Conclusion and Future Perspectives

Summary of Current Knowledge on Ethyl 4-hydroxy-1H-indole-2-carboxylate

Despite the significant interest in indole (B1671886) derivatives, specific scientific literature detailing the synthesis, properties, and applications of this compound is notably scarce. The majority of available information pertains to the closely related but distinct compound, Ethyl 1H-indole-2-carboxylate, or to other substituted indole analogs.

One of the primary challenges in synthesizing 4-hydroxyindoles is the potential for oxidation and other side reactions. However, a patented process provides a general route to 4-hydroxyindole (B18505) derivatives, which could potentially be adapted for the synthesis of this compound. This process involves the use of specific starting materials and reaction conditions to achieve the desired 4-hydroxy substitution pattern.

From a chemical supplier, the fundamental properties of this compound can be gleaned, as summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Table 1: Physicochemical Properties of this compound.

The biological activity and potential applications of this specific compound remain largely unexplored in published literature. However, based on the known activities of other 4-hydroxyindole derivatives, it is plausible that this compound could serve as a valuable intermediate in the synthesis of pharmacologically active molecules.

Challenges and Opportunities in Indole Research

The field of indole chemistry, while mature, continues to present both significant challenges and exciting opportunities for researchers.

Synthetic Challenges:

Regioselectivity: Controlling the position of substituents on the indole ring is a persistent challenge. The synthesis of specific isomers, such as the 4-substituted indoles, often requires multi-step procedures with careful selection of protecting groups and directing groups.

Functional Group Tolerance: Many of the classical indole syntheses, such as the Fischer and Reissert methods, employ harsh reaction conditions that are not compatible with a wide range of functional groups. This limits the diversity of substituted indoles that can be readily prepared.

Scalability: While numerous methods exist for the laboratory-scale synthesis of indoles, scaling these processes for industrial production can be problematic due to factors such as reagent costs, reaction safety, and purification difficulties.

Opportunities for Advancement:

Development of Novel Synthetic Methods: There is a continuous need for the development of milder, more efficient, and more regioselective methods for indole synthesis. Modern catalytic approaches, including transition-metal catalysis and photoredox catalysis, offer promising avenues for innovation.

Exploration of New Biological Targets: The diverse biological activities of indole derivatives suggest that this scaffold is capable of interacting with a wide range of biological targets. High-throughput screening of indole libraries against new and emerging disease targets could lead to the discovery of novel therapeutic agents.

Application in Materials Science: The unique photophysical and electronic properties of the indole ring make it an attractive building block for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Future Avenues for Investigation and Application

The future of indole research is bright, with numerous avenues for further investigation and application.

For this compound specifically:

Detailed Synthesis and Characterization: The development and publication of a robust and scalable synthesis for this compound is a critical first step. This would be followed by a thorough characterization of its physicochemical and spectroscopic properties.

Biological Screening: Once the compound is readily available, it should be screened against a variety of biological targets to identify any potential therapeutic activities. Given the prevalence of the indole nucleus in neuroscience, oncology, and infectious disease research, these would be logical starting points.

Derivatization and Structure-Activity Relationship (SAR) Studies: Should any promising biological activity be identified, the synthesis and evaluation of a library of derivatives would be necessary to establish structure-activity relationships and optimize the potency and selectivity of the lead compound.

For the broader field of indole research:

Computational and Data-Driven Approaches: The use of computational chemistry and machine learning can accelerate the discovery and optimization of new indole-based compounds. These methods can be used to predict the biological activity of virtual compounds, design more efficient synthetic routes, and elucidate the mechanisms of action of known indole derivatives.

Chemical Biology and Target Identification: The development of indole-based chemical probes can be a powerful tool for identifying new biological targets and understanding the complex signaling pathways involved in disease.

Sustainable Chemistry: The development of more environmentally friendly methods for indole synthesis, utilizing renewable starting materials and minimizing waste, is an important goal for the future of indole chemistry.

常见问题